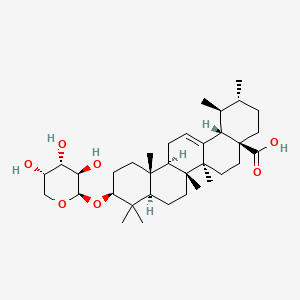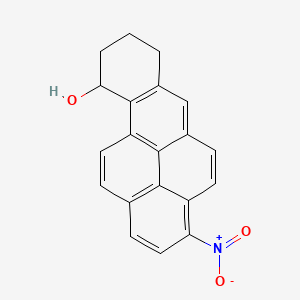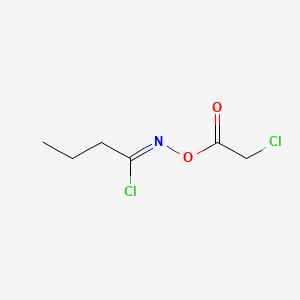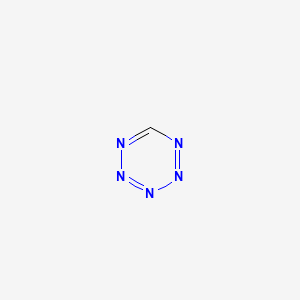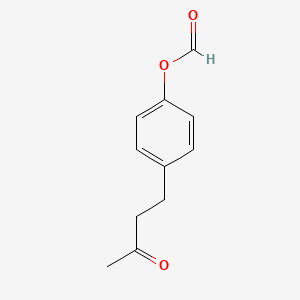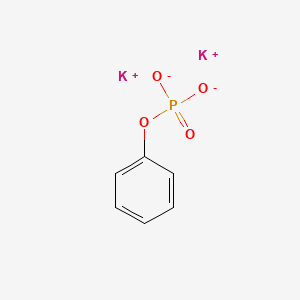
Dipotassium phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium phenyl phosphate is an inorganic compound with the chemical formula K₂C₆H₅PO₄. It is a white or colorless solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium phenyl phosphate can be synthesized through the neutralization reaction between phenyl phosphoric acid and potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction conditions usually involve maintaining a temperature below 90°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with potassium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and concentration processes to obtain the final product. The use of activated carbon during the process helps in decolorizing the solution, ensuring a pure and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phenyl phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include potassium phenyl phosphate, various substituted phenyl phosphates, and reduced phosphorus compounds.
Scientific Research Applications
Dipotassium phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: It is utilized in pharmaceutical formulations as a stabilizer and buffering agent.
Industry: It is employed in the production of fertilizers, food additives, and as a corrosion inhibitor in antifreeze solutions
Mechanism of Action
The mechanism of action of dipotassium phenyl phosphate involves its role as a source of phosphate ions. Once introduced into a system, it dissociates to release phosphate ions, which participate in various biochemical and physiological processes. These ions are essential for energy metabolism, signal transduction, and structural functions in cells .
Comparison with Similar Compounds
Similar Compounds
- Monopotassium phosphate (KH₂PO₄)
- Tripotassium phosphate (K₃PO₄)
- Disodium phosphate (Na₂HPO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Dipotassium phenyl phosphate is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it particularly useful in specific industrial and research applications where phenyl substitution is advantageous .
Properties
CAS No. |
32348-89-3 |
|---|---|
Molecular Formula |
C6H5K2O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
dipotassium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
DVXOPOCXFDGNKS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Related CAS |
701-64-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


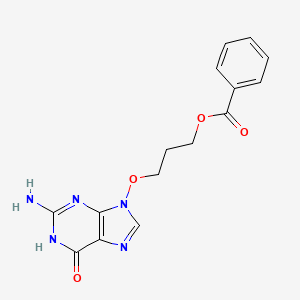
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
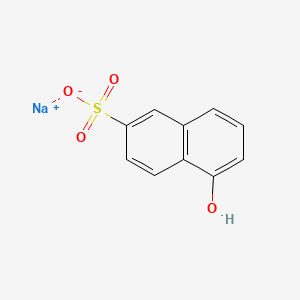
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
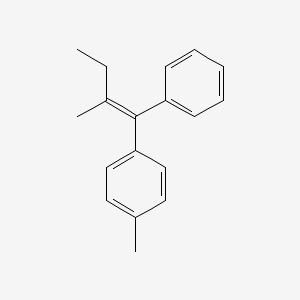

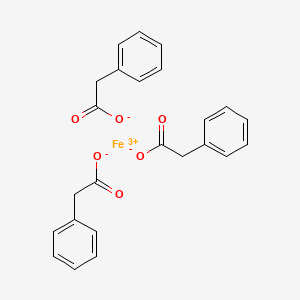

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
